

4-Chloro-4-fluoro-butyrophenone chemical properties and structure

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Compound of Interest

Compound Name: 4-Chloro-4-fluoro-butyrophenone

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An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone

Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound and a derivative of butyrophenone.[1] It is a versatile chemical intermediate widely utilized in the fields of pharmaceuticals and organic synthesis.[2] This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antipsychotic medications such as Haloperidol, Droperidol, and Melperone.[2][3][4] Its unique structure, featuring both chloro and fluoro substituents, enhances its reactivity and selectivity in various chemical reactions.[2] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

4-Chloro-4'-fluorobutyrophenone, with the CAS Number 3874-54-2, is structurally identified as 4-chloro-1-(4-fluorophenyl)butan-1-one.[5][6] Its structure is foundational to its role as a precursor in the development of various therapeutic agents.[2]

Identifier	Value
IUPAC Name	4-chloro-1-(4-fluorophenyl)butan-1-one[5][6][7]
CAS Number	3874-54-2[5][6][8]
Molecular Formula	C ₁₀ H ₁₀ ClFO[2][6][9]
Linear Formula	FC ₆ H ₄ CO(CH ₂) ₃ Cl
SMILES	<chem>Fc1ccc(cc1)C(=O)CCCCl</chem> [10]
InChI	1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
InChIKey	HXAOUYGZEOZTJO-UHFFFAOYSA-N[3]

Physicochemical Properties

The compound is typically a liquid at room temperature, appearing as a slightly yellow-greenish or dark yellow clear oil.[3][7][11] It is stable under normal handling and storage conditions.[5][7]

Property	Value
Molecular Weight	200.64 g/mol [2][3][6]
Physical State	Liquid / Oil[3][5][7]
Appearance	Slightly yellow-greenish clear oil[3][11]
Melting Point	5 - 6 °C[2][3][5]
Boiling Point	130-132 °C at 1.3 mbar[7] 122 °C at 0.7 mmHg[2]
Density	1.22 g/mL at 25 °C[3]
Refractive Index	n ₂₀ /D 1.5255[3]
Flash Point	>110 °C (>230 °F)[3][11] 91 °C (195.8 °F) - closed cup
Water Solubility	0.38 g/L at 20 °C[3]
Solubility	Sparingly soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol[3][11]

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of 4-Chloro-4'-fluorobutyrophenone involves the treatment of a purified alkyne with bis(trifluoromethane)sulfonimide (HNTf₂) in 1,4-dioxane.[12]

Protocol:

- A solution of HNTf₂ (60-200 mol %) in 1,4-dioxane is prepared.[12]
- The purified alkyne starting material (5 mmol) is added to the solution.[12]
- The reaction mixture is heated in a preheated oil bath to 100°C.[12]
- The mixture is maintained at this temperature under magnetic stirring for a period of 18-52 hours.[12]

- After the reaction period, the mixture is cooled to room temperature.[\[12\]](#)
- The crude product is then purified by column chromatography.[\[12\]](#)
- The eluent used for column chromatography is a mixture of 20% ethyl acetate (AcOEt) in n-hexane.[\[12\]](#)
- This process yields the final ketone product with an isolated yield of approximately 85%.[\[12\]](#)

Analytical Characterization

The purified product is characterized using standard analytical techniques to confirm its identity and purity.[\[12\]](#)

1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Result: The mass spectrum shows a molecular ion peak (M⁺) at m/z 200.[\[12\]](#)
- Major Peaks Found: 200 (1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%).[\[12\]](#)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (δ, ppm; J, Hz):
 - 8.03-7.97 (2 aromatic C-H, multiplet)[\[12\]](#)
 - 7.17-7.09 (2 aromatic C-H, multiplet)[\[12\]](#)
 - 3.68 (CH₂, triplet, J = 6.2 Hz)[\[12\]](#)
 - 3.15 (CH₂, triplet, J = 7.0 Hz)[\[12\]](#)
 - 2.22 (CH₂, triplet of triplets, J = 7.0, 6.2 Hz)[\[12\]](#)
- ¹³C NMR (δ, ppm; J, Hz):
 - 197.3 (C=O)[\[12\]](#)
 - 166.1 (C, doublet, J₁C-F = 254.7 Hz)[\[12\]](#)

- 133.2 (C, doublet, $J_{4C-F} = 4.3$ Hz)[12]
- 130.6 (2CH, doublet, $J_{3C-F} = 9.3$ Hz)[12]
- 115.9 (2CH, doublet, $J_{2C-F} = 22.2$ Hz)[12]
- 44.6 (CH₂)[12]
- 35.2 (CH₂)[12]
- 26.7 (CH₂)[12]

Reactivity and Handling

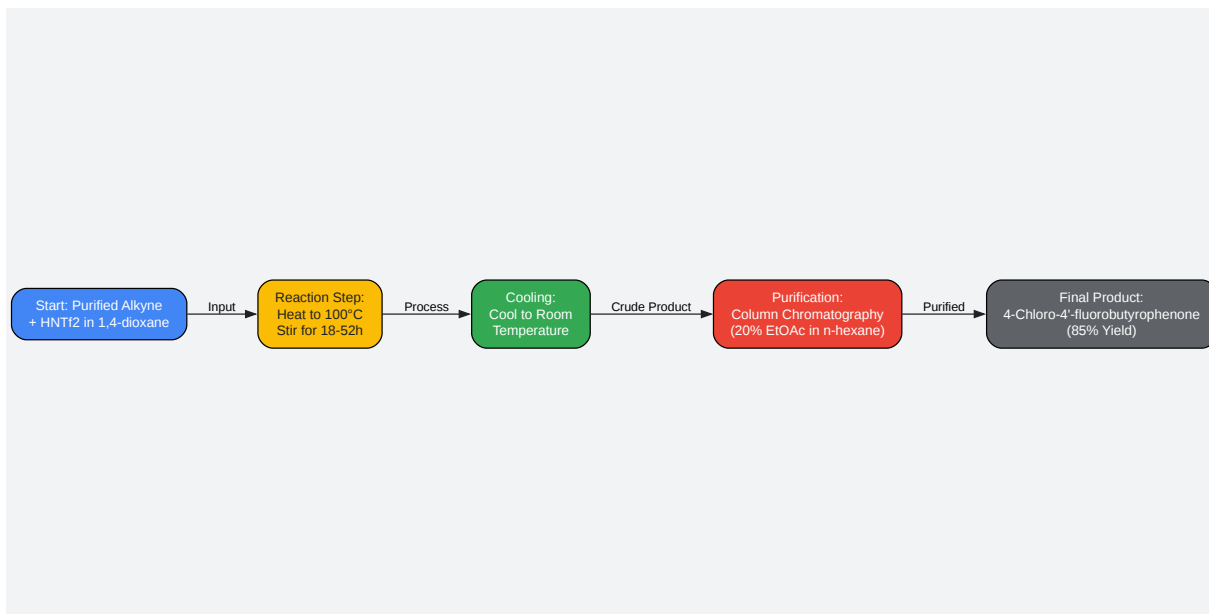
Stability: The product is stable under normal handling and storage conditions.[5][7]

Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.

[7] Hazardous Decomposition: Thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[5][7] Handling Precautions: Use in a well-ventilated area.[5] Avoid breathing fumes, mist, or vapors.[5] Personal protective equipment, including gloves and eye protection, should be worn.[5][7]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-Chloro-4'-fluorobutyrophenone.



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Caption: Synthesis and purification workflow for 4-Chloro-4'-fluorobutyrophenone.

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